8-Fluoroquinolin-3-amine chemical properties and structure
8-Fluoroquinolin-3-amine chemical properties and structure
An In-depth Technical Guide to 8-Fluoroquinolin-3-amine: Properties, Structure, and Applications
Introduction
8-Fluoroquinolin-3-amine is a fluorinated heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid quinoline scaffold, combined with the unique electronic properties imparted by the fluorine and amine substituents, makes it a versatile and valuable building block for the synthesis of novel bioactive molecules. The strategic placement of the fluorine atom at the 8-position and the amino group at the 3-position creates a unique electronic and steric environment, influencing the compound's reactivity, metabolic stability, and potential biological interactions. This guide provides a comprehensive overview of the core chemical properties, structural features, synthetic considerations, and key applications of 8-Fluoroquinolin-3-amine for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 8-Fluoroquinolin-3-amine are summarized below. These characteristics are crucial for its handling, reactivity profiling, and incorporation into larger molecular frameworks.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | 8-fluoroquinolin-3-amine | [1] |
| Molecular Formula | C₉H₇FN₂ | [1] |
| Molecular Weight | 162.16 g/mol | [1] |
| CAS Number | 936324-21-9 | [1] |
| Appearance | Not specified (typically a solid) | |
| InChIKey | ZXZAQZWSGSBUNR-UHFFFAOYSA-N | [1] |
Molecular Structure and Electronic Profile
The structure of 8-Fluoroquinolin-3-amine is defined by a bicyclic quinoline ring system. The key features influencing its chemistry are:
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The Quinoline Core : A fused benzene and pyridine ring, which is an electron-deficient (π-deficient) aromatic system. This core is prevalent in numerous pharmacologically active compounds.[2]
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The Amine Group (-NH₂) : Located at the C3 position, this primary amine is a strong electron-donating group and a primary site for nucleophilic reactions. It serves as a critical handle for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups.
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The Fluorine Atom (-F) : Positioned at the C8, fluorine is a highly electronegative, electron-withdrawing atom. Its presence significantly alters the electronic distribution within the quinoline ring, which can enhance metabolic stability by blocking potential sites of oxidation and modulate the pKa of the amine group.[2]
The interplay between the electron-donating amine and the electron-withdrawing fluorine atom on the quinoline scaffold creates a molecule with distinct regions of reactivity, making it a strategic intermediate in synthetic chemistry.
Caption: Molecular structure of 8-Fluoroquinolin-3-amine.
Spectroscopic Profile
Spectroscopic analysis is essential for the identification and characterization of 8-Fluoroquinolin-3-amine.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the quinoline ring will exhibit coupling to each other and to the fluorine atom. The protons of the amine group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[3][4] The signal can be confirmed by its disappearance upon D₂O exchange.[3][4]
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¹³C NMR Spectroscopy : The carbon spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The carbon atom bonded to the fluorine (C8) will show a large one-bond C-F coupling constant. Carbons adjacent to the nitrogen and fluorine atoms are generally deshielded and appear at a lower field.[4][5]
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands include:
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N-H Stretching : Primary amines typically show a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[3][4]
-
C=C and C=N Stretching : Aromatic ring stretching vibrations are expected in the 1450-1650 cm⁻¹ range.
-
C-F Stretching : A strong absorption band for the C-F bond is typically observed in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry : According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. 8-Fluoroquinolin-3-amine (C₉H₇FN₂) has two nitrogen atoms, and its molecular weight is 162.16 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 162.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted quinolines can be achieved through several established methods. A plausible route to 8-Fluoroquinolin-3-amine would likely involve a variation of classical quinoline syntheses, such as the Skraup or Friedländer synthesis, starting from appropriately substituted anilines. A conceptual workflow is outlined below.
Caption: Conceptual synthetic workflow for 8-Fluoroquinolin-3-amine.
This pathway illustrates a multi-step process starting from a commercially available fluorinated nitroaniline. The key steps involve the construction of the quinoline ring, followed by the reduction of the nitro group and subsequent introduction of the amine at the 3-position, potentially through functional group interconversion.
Chemical Reactivity
The reactivity of 8-Fluoroquinolin-3-amine is dictated by its primary amine functionality and the activated quinoline ring.
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Reactions of the Amine Group : The -NH₂ group is nucleophilic and readily undergoes a variety of reactions, including:
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Acylation : Reaction with acid chlorides or anhydrides to form amides.
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Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.
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Alkylation : Nucleophilic substitution reactions with alkyl halides.[6]
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Mannich Reaction : Condensation with an aldehyde (like formaldehyde) and another compound with an active hydrogen, which is a powerful tool for generating complex structures.[7][8]
-
-
Reactions of the Quinoline Ring : The quinoline ring can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing amine and fluoro groups. The electron-donating amine group tends to activate the ring towards electrophiles, while the fluorine atom has a deactivating, ortho-para directing effect.
Applications in Research and Drug Discovery
8-Fluoroquinolin-3-amine is primarily utilized as a scaffold or key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2][9]
-
Antimicrobial and Anticancer Agents : Fluoroquinolones are a well-known class of antibiotics. While this molecule is not a fluoroquinolone antibiotic itself, its core structure is a foundation for designing novel antimicrobial agents.[2] Similarly, many quinoline derivatives have demonstrated potent anticancer activity by targeting key enzymes or interfering with DNA replication in cancer cells.[8][10]
-
Enzyme Inhibitors : The rigid structure of the quinoline ring makes it an excellent scaffold for designing inhibitors that can fit into the active sites of enzymes. The amine group provides a convenient point for attaching various side chains to optimize binding affinity and selectivity.
-
Molecular Probes and Materials Science : The fluorescent nature of some quinoline derivatives allows for their use as molecular probes in biochemical research. They are also explored in materials science for applications in organic light-emitting diodes (OLEDs).
The following diagram illustrates the role of 8-Fluoroquinolin-3-amine as a central building block in a drug discovery program.
Caption: Role as a building block in drug discovery.
Safety and Handling
Based on GHS classifications for 8-Fluoroquinolin-3-amine, the compound presents several hazards.[1][11]
-
Hazard Identification :
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Recommended Precautions :
-
Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
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Conclusion
8-Fluoroquinolin-3-amine is a strategically important chemical entity whose value lies in its versatile reactivity and its foundation upon the pharmacologically significant quinoline scaffold. The combination of a reactive amine handle and the modulating effects of a fluorine substituent makes it an attractive starting material for the synthesis of diverse compound libraries. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the development of next-generation therapeutics.
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Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central. Retrieved from [Link]
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Al-Trawneh, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
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Váradi, C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC - NIH. Retrieved from [Link]
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